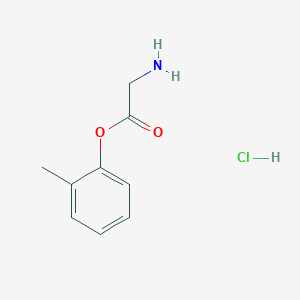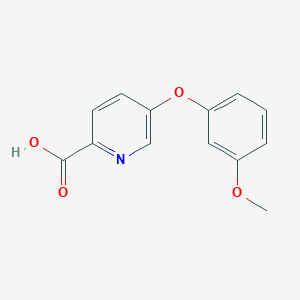
Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a novel organic compound with a unique molecular structure. This compound features a cyclohexene ring, a pyridazinyl group, and a pyrrolidinyl moiety. Its structural complexity makes it an intriguing subject for research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone, one commonly used route involves the following steps:
Synthesis of Intermediate Compounds: : Preparation begins with the synthesis of key intermediates, including the cyclohexene derivative and the methoxypyridazine compound.
Coupling Reaction: : The coupling of the cyclohexene derivative with the methoxypyridazine is achieved through nucleophilic substitution reactions.
Formation of Pyrrolidinyl Group:
Industrial Production Methods
On an industrial scale, production involves optimized reaction conditions such as:
Catalysts: : Use of catalysts like palladium or copper to enhance reaction rates.
Solvents: : Selection of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) for better solubility of reactants.
Temperature and Pressure: : Controlled temperature (60-80°C) and pressure conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone can undergo a variety of reactions:
Oxidation: : Reaction with oxidizing agents like potassium permanganate (KMnO4) to form cyclohexanone derivatives.
Reduction: : Use of reducing agents such as lithium aluminum hydride (LiAlH4) to obtain alcohol derivatives.
Substitution: : Halogenation reactions where hydrogen atoms are replaced by halogens using reagents like bromine (Br2).
Common Reagents and Conditions
The reactions generally employ reagents such as:
Oxidants: : KMnO4, chromium trioxide (CrO3)
Reductants: : LiAlH4, sodium borohydride (NaBH4)
Solvents: : Acetonitrile, dichloromethane
Major Products
The major products from these reactions include:
Ketones: : From oxidation reactions
Alcohols: : From reduction reactions
Halogenated Compounds: : From substitution reactions
Wissenschaftliche Forschungsanwendungen
Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone has a broad range of applications:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Investigated for its potential as a ligand in receptor-binding studies.
Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
Mechanism by which the Compound Exerts its Effects
The compound interacts with biological targets through its functional groups. The methoxypyridazinyl group is particularly crucial for binding to receptors.
Molecular Targets and Pathways
Receptors: : Potentially binds to G-protein coupled receptors (GPCRs) and ion channels.
Pathways: : Influences signaling pathways like the MAPK/ERK pathway involved in cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is unique due to its combined structural elements. Similar compounds include:
Cyclohex-3-en-1-yl(methoxypyrrolidin-1-yl)methanone
Cyclohexenyl(methoxypyridazinyl)pyrrolidine
Unlike its counterparts, this compound offers distinct reactivity due to its specific substituents, making it valuable for targeted applications in research and industry.
Eigenschaften
IUPAC Name |
cyclohex-3-en-1-yl-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-21-14-7-8-15(18-17-14)22-13-9-10-19(11-13)16(20)12-5-3-2-4-6-12/h2-3,7-8,12-13H,4-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAZQDSQMCECBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2983750.png)



![4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol](/img/structure/B2983755.png)
![[1,2,4]Triazolo[4,3-b]pyridazin-6-ol](/img/structure/B2983757.png)
![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2983760.png)



![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2983767.png)
![N-(3,5-dimethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2983768.png)

![5-Bromo-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2983770.png)
